molecular formula C17H14N4O B6420794 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole CAS No. 902253-20-7

1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B6420794
CAS No.: 902253-20-7
M. Wt: 290.32 g/mol
InChI Key: XSAMZOLCMPKWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole (benzimidazole) core fused with a 1,3,4-oxadiazole moiety. The benzodiazole system consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3, while the 1,3,4-oxadiazole ring is substituted at position 5 with a 4-methylphenyl group and linked to the benzodiazole via a methylene bridge at position 2 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in anticancer and antimicrobial drug development .

The oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets like enzymes or receptors .

Properties

IUPAC Name

2-(benzimidazol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)17-20-19-16(22-17)10-21-11-18-14-4-2-3-5-15(14)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMZOLCMPKWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The incorporation of the benzodiazole moiety enhances the efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting a potential for developing new antibiotics .
  • Anticancer Properties
    • Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, derivatives have shown promise in targeting specific cancer pathways, thereby inhibiting tumor growth and proliferation .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of oxadiazole-containing compounds have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Material Science Applications

  • Fluorescent Materials
    • The unique fluorescent properties of benzodiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has demonstrated that these compounds can be used as efficient emitters due to their high photostability and luminescence .
  • Polymer Chemistry
    • Incorporating oxadiazole units into polymers can enhance thermal stability and mechanical properties. Such materials are being researched for use in advanced coatings and composites, which require durable and heat-resistant characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University synthesized several derivatives of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole and tested their antimicrobial activity against E. coli and S. aureus. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting their potential as novel antimicrobial agents.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested for anticancer activity against breast cancer cell lines. The study found that one derivative significantly reduced cell viability by inducing apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or interfere with essential enzymes in microbial metabolism. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzodiazole-oxadiazole hybrids. Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound : 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole Benzodiazole + 1,3,4-oxadiazole 4-Methylphenyl at oxadiazole-C5 ~324.3 (calculated) Anticancer (inferred)
2-[(4-Methylphenoxy)methyl]-1-butyl-1H-1,3-benzodiazole (ChemDiv 5267-0096) Benzodiazole 4-Methylphenoxy-methyl + butyl 238.29 Screening compound (unspecified)
2-(1-Phenoxyethyl)-1H-1,3-benzodiazole Benzodiazole Phenoxyethyl 238.29 Not reported
5-[4-(5-Substituted-benzimidazol-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol (3a, 3b) Benzimidazole + 1,3,4-oxadiazole Thiol at oxadiazole-C2 ~330–360 Antifungal (Candida spp.)
2-{4-[4-(Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) Benzodiazole-triazole-thiazole 4-Bromophenyl at thiazole ~600–650 α-Glucosidase inhibition (IC₅₀ = 18.2 ± 0.11 µM)
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole Benzodiazole Chloro, fluoro, methyl 184.6 Not reported

Key Comparative Insights

  • Substituent Effects on Bioactivity :

    • The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., thiol in 3a–3b), favoring membrane penetration .
    • Bromophenyl (9c) and fluorophenyl analogues exhibit stronger enzyme inhibition due to electron-withdrawing effects, but reduced solubility .
  • Synthetic Routes: The target compound’s oxadiazole ring is synthesized via cyclization of carbohydrazides with carbon disulfide under alkaline conditions, a method shared with 3a–3b . Phenoxyethyl derivatives (e.g., ) require nucleophilic substitution, differing from the target’s click-chemistry-based triazole linkage (e.g., 9c) .
  • Biological Performance :

    • Oxadiazole-thiol derivatives (3a–3b) show antifungal activity against Candida spp. (MIC = 16–32 µg/mL), while the target’s methylphenyl group may shift activity toward anticancer targets .
    • Triazole-thiazole hybrids (9c) exhibit superior α-glucosidase inhibition, highlighting the impact of auxiliary heterocycles on target specificity .

Molecular Docking and Binding Modes

  • Compounds like 9c bind to α-glucosidase via hydrophobic interactions with bromophenyl and hydrogen bonding with triazole-acetamide .
  • The target’s oxadiazole and methylphenyl groups are predicted to interact with ATP-binding pockets in kinases, a hypothesis supported by docking studies of related benzodiazole-oxadiazoles .

Biological Activity

The compound 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Overview of 1H-1,3-benzodiazole and Oxadiazole Derivatives

1H-1,3-benzodiazole and its derivatives have been extensively studied for their pharmacological properties. The incorporation of the 1,3,4-oxadiazole moiety has been shown to enhance biological activity significantly. Compounds containing this structure exhibit a range of activities including anticancer, anti-inflammatory, and antimicrobial effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro studies reported that compounds similar to 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole exhibited potent selective cytotoxic activities against several cancer cell lines including:

  • HeLa
  • MCF7
  • A549
  • HepG2

For instance, certain derivatives showed IC50 values as low as 0.205μM0.205\,\mu M against the HeLa cell line . This indicates a strong potential for these compounds as therapeutic agents in cancer treatment.

The mechanisms through which these compounds exert their anticancer effects include:

  • Topoisomerase Inhibition : Some oxadiazole derivatives act as poisons for human topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : Flow cytometry assays have shown that these compounds can induce apoptosis in a dose-dependent manner by activating pro-apoptotic pathways such as p53 and caspase cleavage .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural characteristics. Modifications in substituents on the oxadiazole ring can significantly impact their potency and selectivity. For example:

CompoundStructureIC50 (µM)Activity
5lOxadiazole derivative0.224 ± 0.011High antiproliferative activity against HeLa
5nOxadiazole derivative0.205 ± 0.010Higher activity than doxorubicin

This table illustrates how subtle changes in chemical structure can lead to marked differences in biological activity.

Case Studies

Several case studies have been documented that explore the therapeutic potential of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated the efficacy of various 1,3,4-oxadiazole derivatives against MCF7 and HeLa cell lines. The results indicated that specific modifications increased cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .
  • Inhibition of Enzymatic Activity : Another research project focused on the ability of these compounds to inhibit key enzymes involved in cancer progression such as telomerase and histone deacetylases (HDACs). Certain derivatives demonstrated potent inhibition at nanomolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.